![molecular formula C13H20BrNZn B14899192 3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
3-[(Di-i-propylamino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Di-i-propylamino)methyl]phenylZinc bromide is an organozinc compound with the molecular formula C13H20BrNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-i-propylamino)methyl]phenylZinc bromide typically involves the reaction of 3-[(Di-i-propylamino)methyl]phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(Di-i-propylamino)methyl]phenyl bromide+Zn→3-[(Di-i-propylamino)methyl]phenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Di-i-propylamino)methyl]phenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Aplicaciones Científicas De Investigación
3-[(Di-i-propylamino)methyl]phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-[(Di-i-propylamino)methyl]phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition or substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Di-n-propylamino)methyl]phenylboronic acid pinacol ester
- 3-[(Di-n-propylamino)methyl]phenylboronic acid
Uniqueness
Compared to similar compounds, 3-[(Di-i-propylamino)methyl]phenylZinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. This makes it particularly valuable in synthetic chemistry, where the formation of such bonds is often a key step in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C13H20BrNZn |
|---|---|
Peso molecular |
335.6 g/mol |
Nombre IUPAC |
bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h5-6,8-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NBKMBSOXTDMZAL-UHFFFAOYSA-M |
SMILES canónico |
CC(C)N(CC1=CC=C[C-]=C1)C(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


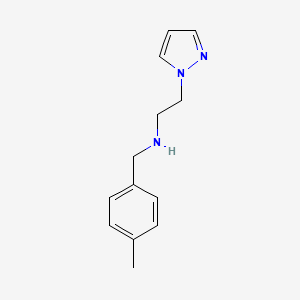


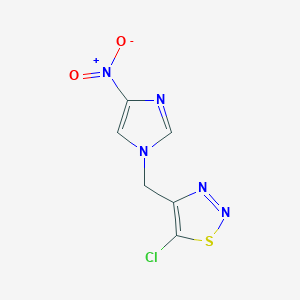


![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
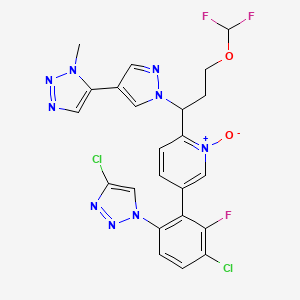
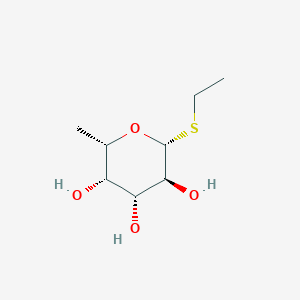
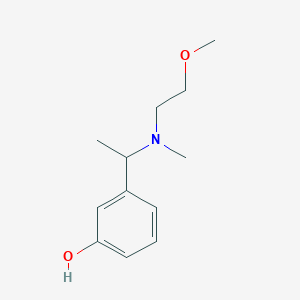
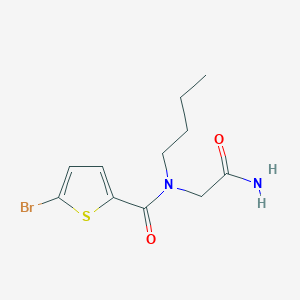

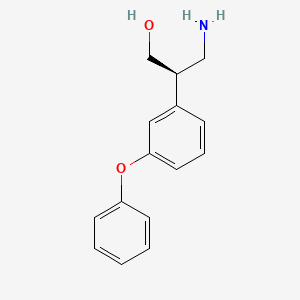
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
